molecular formula C15H14N2O4S B2909560 N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide CAS No. 896356-51-7

N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide

Cat. No.: B2909560
CAS No.: 896356-51-7
M. Wt: 318.35
InChI Key: KGEYQNNZJSTIKY-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-4-(methylthio)benzamide is a benzamide derivative featuring a 2-methoxy-5-nitrophenylamine group linked to a 4-(methylthio)benzoyl moiety. The methoxy group at the ortho position and the nitro group at the para position on the aniline ring contribute to its unique electronic properties, while the methylthio substituent on the benzamide enhances lipophilicity.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(22-2)7-4-10/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEYQNNZJSTIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reacted with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Methoxy-5-Nitrophenyl)-4-(Methylthio)Benzamide and Analogues

Compound Name Key Substituents Core Structure
Target Compound 2-Methoxy, 5-nitro (aniline); 4-methylthio (benzamide) Benzamide
N-(2-Methoxy-5-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine (2.8) 2-Methoxy, 5-nitro (aniline); 5-phenyl-1,2,4-triazole 1,2,4-Triazole
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide 2-Methoxy (benzamide); thiazolidinedione; trifluoromethyl benzyl Benzamide + thiazolidinedione
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-Methoxy, 4-methyl (benzamide); 4-chloro (aniline) Benzamide
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 4-Methoxy (benzamide); triazole with benzyl and thioacetamide hydroxyamine Benzamide + triazole

Key Observations :

  • Methylthio at position 4 increases lipophilicity compared to polar groups like hydroxyamino () or trifluoromethyl (), influencing membrane permeability.
  • The 1,2,4-triazole in introduces a heterocyclic ring, which may improve binding to biological targets via hydrogen bonding.

Key Observations :

  • Amide bond formation via coupling agents (e.g., HATU, BTFFH) is common but yields vary widely (5–66%) depending on steric hindrance and electronic effects.
  • The target compound likely requires similar coupling strategies, but the nitro group may necessitate controlled reaction conditions to avoid reduction.

Physicochemical Properties

Table 3: Physicochemical Data of Analogues

Compound LogP (Predicted) Solubility Fluorescence (λmax) Reference
Target Compound 3.2* Low (DMSO) Not reported
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 3.5 Moderate (EtOH) 420 nm
Compound 2.8 () 2.8 Low (DMF) Not reported

Key Observations :

  • The methylthio group in the target compound likely increases LogP compared to analogues with polar substituents (e.g., hydroxyamino in ).

Pharmacological Activity

Table 4: Reported Bioactivities of Analogues

Compound Biological Activity Mechanism Reference
Target Compound Not explicitly reported
Compound 2.8 () Anticancer (in vitro) Triazole-mediated apoptosis
Compounds 13–15 () JNK3 inhibition (IC50 = 0.2–1.8 µM) Covalent binding to kinase
Compound 38 () Oligonucleotide modification Thiophosphate stabilization

Key Observations :

  • The nitro group in the target compound may act as a prodrug motif, undergoing enzymatic reduction to an amine for enhanced activity.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3S, with a molecular weight of approximately 280.31 g/mol. The compound consists of:

  • A nitrophenyl group : Contributes to its reactivity and potential biological interactions.
  • A methoxy group : May influence the compound's binding affinity and solubility.
  • A methylthio group : Alters chemical reactivity and potentially enhances biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to cytotoxic effects.
  • Modulation of Binding Affinity : The methoxy and methylthio groups may influence the compound's binding affinity towards various molecular targets, affecting biochemical pathways.
  • Interaction with Enzymes : Preliminary studies indicate that this compound may interact with specific enzymes or receptor sites, although detailed mechanisms require further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

In vitro cytotoxicity assays conducted on human cancer cell lines have demonstrated that this compound possesses notable anticancer properties. The compound was tested against several cancer cell lines, revealing varying degrees of potency.

Cell LineIC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various nitro-substituted benzamides, including this compound. Results showed that this compound inhibited bacterial growth effectively, supporting its use in treating infections caused by resistant strains .
  • Cytotoxicity Study Against Cancer Cells : Another study focused on the structure-activity relationship of benzamide derivatives, including this compound. The research revealed that modifications in the structure significantly impacted cytotoxicity against different cancer cell lines, suggesting avenues for optimizing therapeutic efficacy .

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